molecular formula C23H44O11 B068634 Undecyl-maltoside CAS No. 170552-39-3

Undecyl-maltoside

Cat. No. B068634
CAS RN: 170552-39-3
M. Wt: 496.6 g/mol
InChI Key: UYEMNFYVTFDKRG-UHFFFAOYSA-N
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Safety and Hazards

Undecyl-maltoside may be harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation, eye irritation, and respiratory irritation . In case of contact with eyes or skin, it’s recommended to rinse immediately with plenty of water and seek medical advice .

Biochemical Analysis

Biochemical Properties

Undecyl-maltoside plays a significant role in biochemical reactions, particularly in the solubilization and purification of membrane proteins . It interacts with various enzymes, proteins, and other biomolecules, primarily through hydrophobic interactions due to its alkyl chain . The nature of these interactions is largely dependent on the specific properties of the biomolecules involved .

Cellular Effects

The effects of this compound on cells are largely related to its role in the solubilization and purification of membrane proteins . It can influence cell function by affecting the stability and activity of these proteins . For instance, it can impact cell signaling pathways, gene expression, and cellular metabolism by altering the function of membrane proteins .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interactions with biomolecules. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . Its mechanism of action is largely dependent on the specific properties of the biomolecules it interacts with .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes or cofactors . It can also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It can interact with transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function can be influenced by various factors . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

properties

IUPAC Name

2-[4,5-dihydroxy-2-(hydroxymethyl)-6-undecoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H44O11/c1-2-3-4-5-6-7-8-9-10-11-31-22-20(30)18(28)21(15(13-25)33-22)34-23-19(29)17(27)16(26)14(12-24)32-23/h14-30H,2-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYEMNFYVTFDKRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H44O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

170552-39-3
Record name β-D-Glucopyranoside, undecyl 4-O-β-D-glucopyranosyl
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Q & A

Q1: Why is Undecyl-Maltoside used in studying membrane proteins like FtsX and ExbB-ExbD?

A1: this compound is a mild, non-ionic detergent often used to extract and stabilize membrane proteins in their native-like state while removing them from their lipid membrane environment. This is crucial for studying their structure and function.

  • In the first paper [], this compound was used to solubilize and crystallize the Extracellular Domain 1 (ECD1) of FtsX from S. pneumoniae. This allowed researchers to determine its crystal structure, providing insights into its potential role in cell division.
  • The second paper [] highlights the use of this compound to solubilize the ExbB oligomer and ExbB-ExbD subcomplex from the cytoplasmic membrane of E. coli. This solubilization process was crucial for subsequent purification and analysis by mass spectrometry, ultimately revealing the oligomeric states of these proteins and advancing our understanding of energy transduction in bacteria.

Q2: How does the use of this compound contribute to understanding protein complex formation?

A2: this compound's mild detergent properties are key to preserving the integrity of protein complexes during extraction and purification. The second paper demonstrates this by showing that the ExbB and ExbB-ExbD complexes remained stable throughout the purification process, which included the use of this compound for solubilization []. This stability allowed researchers to accurately determine the stoichiometry of these complexes. This information is crucial for understanding how these proteins interact and function within the cell membrane.

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